7-(2-Chloroethyl)theophylline

Adenosine receptor A2B antagonist Structure-activity relationship

7-(2-Chloroethyl)theophylline (7-CET; also known as Benaphyllin or Eupnophile) is a synthetic N7-substituted methylxanthine derivative of theophylline, classified as an oxopurine and adenosine receptor antagonist. The compound incorporates a chloroethyl group at the 7-position of the purine ring, which imparts distinct pharmacological properties compared to its parent scaffold theophylline and other methylxanthine congeners such as caffeine and IBMX.

Molecular Formula C9H11ClN4O2
Molecular Weight 242.66 g/mol
CAS No. 5878-61-5
Cat. No. B172990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-Chloroethyl)theophylline
CAS5878-61-5
Synonyms7-(2-chloroethyl)theophylline
benaphyllin
Molecular FormulaC9H11ClN4O2
Molecular Weight242.66 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCl
InChIInChI=1S/C9H11ClN4O2/c1-12-7-6(8(15)13(2)9(12)16)14(4-3-10)5-11-7/h5H,3-4H2,1-2H3
InChIKeyQCIARNIKNKKHFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(2-Chloroethyl)theophylline (CAS 5878-61-5): Compound Profile and Scientific Identity


7-(2-Chloroethyl)theophylline (7-CET; also known as Benaphyllin or Eupnophile) is a synthetic N7-substituted methylxanthine derivative of theophylline, classified as an oxopurine and adenosine receptor antagonist [1]. The compound incorporates a chloroethyl group at the 7-position of the purine ring, which imparts distinct pharmacological properties compared to its parent scaffold theophylline and other methylxanthine congeners such as caffeine and IBMX [2]. With a molecular formula of C₉H₁₁ClN₄O₂ and a molecular weight of 242.66 g/mol, 7-CET is commercially available as a crystalline powder with purity grades ranging from 97% to ≥99% (HPLC/titration) . The compound's bifunctional character—adenosine receptor antagonism combined with a chloroethyl moiety capable of covalent modification—positions it as a mechanistically unique tool for adenosine receptor pharmacology studies and as a potential precursor for further synthetic elaboration [2].

Why Theophylline, Caffeine, or IBMX Cannot Substitute for 7-(2-Chloroethyl)theophylline


Substituting theophylline, caffeine, or IBMX for 7-(2-Chloroethyl)theophylline in experimental protocols will produce fundamentally different outcomes because the N7-chloroethyl substituent confers a unique combination of altered adenosine receptor subtype selectivity and chemical reactivity not shared by any of these methylxanthine analogs [1]. Critically, structure-activity relationship studies demonstrate that most N7 substituents fail to enhance adenosine A2B receptor affinity over hydrogen—the 7-(2-chloroethyl) group is a conspicuous exception, boosting A2B affinity by approximately 6.5-fold relative to theophylline [2]. Behaviorally, 7-CET exhibits a distinct potency rank order (IBMX > 7-CET > caffeine) in psychomotor stimulation assays that does not parallel the phosphodiesterase inhibition profile of IBMX [3]. Furthermore, the chloroethyl moiety enables potential alkylating activity—a property completely absent from theophylline and caffeine—which opens applications in cancer research and covalent probe design that are inaccessible to non-halogenated methylxanthines . These pharmacodynamic and chemical distinctions mean that generic substitution would confound adenosine receptor pharmacology studies and eliminate the synthetic utility that distinguishes 7-CET from its in-class alternatives.

Quantitative Differentiation Evidence for 7-(2-Chloroethyl)theophylline Against Its Closest Analogs


6.5-Fold Enhancement of Human A2B Adenosine Receptor Affinity Over Theophylline

In a systematic structure-activity relationship study of xanthine derivatives at human A2B adenosine receptors, 7-(2-chloroethyl)theophylline (7-CET) exhibited a Ki of 800 nM, representing a 6.5-fold enhancement in binding affinity compared to theophylline (Ki ≈ 5,200 nM in the same assay system) [1]. This enhancement is notable because the study established that most N7 substituents (including methyl, ethyl, propyl, allyl, and propargyl) did not improve affinity over hydrogen—the 7-(2-chloroethyl) group was the singular exception among N7 modifications tested [1]. Independent data from BindingDB corroborate this selectivity gain, reporting a Ki of 1,390 nM for 7-CET at human A2B receptors expressed in HEK293 cells using [¹²⁵I]ABOPX as radioligand [2]. For reference, theophylline's Ki at human A2B has been independently measured at 9,200 ± 750 nM in recombinant HEK293 membrane assays [3]. The A2B affinity-enhancing effect of the 7-(2-chloroethyl) group was reported to be comparable in magnitude to the enhancement achieved by 8-aryl substitution—a well-established strategy for boosting adenosine receptor affinity [1].

Adenosine receptor A2B antagonist Structure-activity relationship Xanthine derivative

2-Fold Greater Psychomotor Stimulant Potency Than Caffeine in Primate Behavioral Model

In a direct comparative behavioral pharmacology study in squirrel monkeys under a multiple schedule of reinforcement (fixed-interval responding maintained alternately by food presentation and electric shock presentation), 7-(2-chloroethyl)theophylline (7-CET) demonstrated twice the potency of caffeine as a psychomotor stimulant [1]. All three methylxanthines tested (caffeine, IBMX, and 7-CET) produced dose-related increases in response rate in both schedule components. Based on average ED50 values, the potency rank order was: IBMX (5-7 times more potent than caffeine) > 7-CET (2 times more potent than caffeine) > caffeine [1]. This behavioral potency relationship corresponded with radioligand binding affinities at central adenosine receptors, consistent with the view that psychomotor-stimulant effects of methylxanthines are mediated through adenosine receptor antagonism rather than phosphodiesterase inhibition [1]. Critically, there was no correspondence between the capacity of these methylxanthines to increase response rate and their capacity to inhibit phosphodiesterase activity, further validating adenosine receptor antagonism as the relevant mechanism [1].

Behavioral pharmacology Psychomotor stimulant Methylxanthine Adenosine antagonism

Bifunctional Character: Adenosine Receptor Antagonist with Chloroethyl Alkylating Potential

Unlike theophylline, caffeine, IBMX, or 8-phenyltheophylline—all of which lack electrophilic alkylating functionality—7-(2-chloroethyl)theophylline possesses a chloroethyl group at the N7 position that is structurally analogous to the reactive moiety of classical nitrogen mustard alkylating agents . This chloroethyl group can undergo intramolecular cyclization to form a reactive ethyleniminium intermediate capable of covalently modifying nucleophilic sites on DNA (particularly N7 of guanine), a mechanism well-established for bis(chloroethyl)amine chemotherapeutics [1]. While theophylline (Ki human A2B = 9,200 nM) and caffeine (Kd human A2B ≈ 13,000 nM) function solely as reversible adenosine receptor antagonists, 7-CET combines reversible receptor antagonism (Ki human A2B = 800–1,390 nM) with the potential for irreversible covalent target modification [2][3]. This bifunctional character has led to the exploration of 7-CET as a potential anti-cancer agent, offering a mechanism distinct from traditional chemotherapy approaches that rely solely on alkylation or solely on receptor antagonism .

Alkylating agent DNA modification Cancer research Bifunctional probe

High-Purity Commercial Availability: ≥99% by HPLC/Titration Enabling Reproducible Pharmacological Studies

7-(2-Chloroethyl)theophylline is commercially available at purity grades suitable for quantitative pharmacology, with the highest verified specification being ≥99% (Assay by titration, HPLC) from Chem-Impex International . Alternative suppliers offer the compound at 97% purity (Thermo Scientific Chemicals, formerly Alfa Aesar) and ≥98.0% (HPLC, titration) from TCI America . In contrast, many closely related experimental 7-substituted theophylline derivatives are not available as off-the-shelf catalog products with validated purity specifications, limiting their accessibility for reproducible research. The compound is supplied as a white to almost white crystalline powder with a defined melting point of 122–127 °C (Chem-Impex: 123–127 °C; Thermo Scientific: 122–130 °C), soluble in DMSO and moderately soluble in ethanol, with a storage recommendation at room temperature in tightly closed containers . The commercial availability of spectral reference data (4 NMR, 2 FTIR, and 2 MS spectra documented in SpectraBase) further supports identity verification during procurement [1].

Analytical chemistry Quality control Compound procurement Purity specification

A2B-Selective Antagonism Profile Contrasts with Broad-Spectrum Adenosine Receptor Blockade by Theophylline

7-(2-Chloroethyl)theophylline exhibits a selectivity profile across adenosine receptor subtypes that differs meaningfully from theophylline's broad-spectrum, non-selective blockade. Theophylline antagonizes all four human adenosine receptor subtypes with Ki values in the low micromolar range: A1 = 6,200 nM, A2A = 4,200 nM, A2B = 9,200 nM, A3 = 52,300 nM [1]. In contrast, 7-CET shows preferential affinity for the A2B subtype (Ki = 800–1,390 nM) with substantially weaker binding at the A2A receptor (human A2A Ki > 10,000 nM as reported by the PDSP Ki Database via BindingDB) [2][3]. While 7-CET's rat A1 affinity (Ki = 8,000 nM) and rat A2A affinity (Ki = 4,230 nM) have been reported, the compound's human receptor profile reveals a selectivity window favoring A2B over A2A by at least 7-fold, consistent with the structure-activity relationship analysis indicating that the 7-(2-chloroethyl) group specifically enhances A2B binding without corresponding enhancement at A1 or A2A subtypes [2][3]. Theophylline, by contrast, shows less than 2.2-fold variation in affinity across A1, A2A, and A2B subtypes [1].

Receptor selectivity A2B pharmacology Off-target profiling Adenosine receptor subtypes

Synthetic Intermediate Utility: Chloroethyl Leaving Group Enables Derivatization to Pharmacologically Diverse 7-Substituted Theophyllines

The N7-(2-chloroethyl) group of 7-CET serves as a versatile leaving group for nucleophilic substitution reactions, enabling the synthesis of a wide range of 7-substituted theophylline derivatives that are not directly accessible from theophylline itself . This synthetic utility has been exploited in multiple contexts: (a) preparation of 7-[2-(N-methyl-N-cyclohexyl)-aminoethyl]-1,3-dimethylxanthine derivatives via reaction with N-methyl-N-cyclohexylamine, yielding compounds with bronchodilatory activity superior to aminophylline in vivo ; (b) synthesis of amide derivatives and 5-lipoxygenase inhibitors using 7-CET as a key intermediate ; and (c) fabrication of molecularly imprinted polymers (MIPs) where 7-CET immobilized on silica gel was used as a template, demonstrating that MIP-Si showed much higher binding speed and capacity for 7-CET compared to conventionally imprinted polymers [1]. In contrast, theophylline (N7-H) cannot undergo direct nucleophilic displacement at N7, caffeine (N7-methyl) is a poor leaving group, and IBMX (N7-H) similarly lacks a displaceable substituent at this position—making 7-CET the only compound in its methylxanthine analog series that can function as an electrophilic synthetic intermediate at the N7 position .

Synthetic chemistry Molecularly imprinted polymer Nucleophilic substitution Xanthine derivatization

Validated Research and Industrial Applications of 7-(2-Chloroethyl)theophylline Driven by Quantitative Differentiation Evidence


A2B Adenosine Receptor Pharmacological Probe in Recombinant and Native Tissue Systems

7-(2-Chloroethyl)theophylline serves as a preferred A2B-preferring antagonist tool compound for pharmacological studies requiring A2B receptor blockade with reduced confounding activity at A1 and A2A subtypes. Its 6.5-fold enhanced A2B affinity over theophylline (Ki = 800 nM vs. ~5,200 nM in head-to-head assay) and A2B/A2A selectivity ratio exceeding 7.2 make it suitable for dissecting A2B-mediated signaling in tissues co-expressing multiple adenosine receptor subtypes [1][2]. Unlike theophylline, which shows less than 2.2-fold variation across A1, A2A, and A2B subtypes, 7-CET provides a cleaner pharmacological window for studies of A2B-mediated cAMP modulation, mast cell degranulation, and bronchial tone regulation—applications directly supported by the SAR data demonstrating selective N7-driven A2B affinity enhancement [1].

In Vivo Behavioral Pharmacology Studies of Adenosine-Mediated Psychomotor Stimulation

For behavioral neuroscientists investigating the role of adenosine receptors in psychomotor function, 7-CET offers a well-characterized intermediate potency profile (2× caffeine) with a mechanism of action validated as adenosine receptor-mediated rather than phosphodiesterase-dependent [3]. This makes 7-CET a valuable comparator in dose-response studies alongside caffeine (weaker) and IBMX (stronger but confounded by PDE inhibition), enabling dissociation of adenosine receptor-mediated behavioral effects from phosphodiesterase-mediated effects that cannot be achieved with either caffeine or IBMX alone [3]. The compound's established behavioral activity in non-human primate models under operant schedules further supports its translational relevance for adenosine receptor neuropharmacology [3].

Bifunctional Anticancer Probe Development Combining Adenosine Antagonism with DNA Alkylation

7-CET is uniquely positioned as a lead scaffold for developing bifunctional anticancer agents that simultaneously target adenosine A2B receptors (overexpressed in certain tumor microenvironments) and covalently modify DNA through its chloroethyl alkylating functionality [4]. This dual-mechanism approach is not accessible using theophylline, caffeine, or IBMX, which lack the electrophilic chloroethyl group required for DNA adduct formation [5]. Researchers exploring tumor-targeted alkylating strategies can leverage 7-CET's commercial availability at ≥99% purity to initiate structure-activity campaigns without the need for de novo synthesis of the bifunctional core scaffold .

Synthetic Intermediate for 7-Substituted Theophylline Derivative Libraries and Functional Materials

In medicinal chemistry and materials science laboratories, 7-CET functions as a pre-activated electrophilic building block for nucleophilic displacement reactions at the N7 position, enabling rapid parallel synthesis of 7-aminoethyl-, 7-alkoxy-, and 7-thioether-substituted theophylline libraries [6]. This synthetic strategy has been validated in the preparation of bronchodilatory 7-aminoethyltheophylline derivatives with activity exceeding aminophylline and in the fabrication of molecularly imprinted polymers with high template recognition specificity [6]. The elimination of theophylline N7-alkylation optimization steps—which require addressing regioselectivity challenges between N7 and N9 positions—provides a practical procurement rationale for 7-CET as a key synthetic intermediate .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(2-Chloroethyl)theophylline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.